

# [5-Methyl-2- [[phenylmethyl]amino]sulfonyl]phenyl]boronic acid structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(*N*-Benzylsulfamoyl)-5-methylphenylboronic acid

**Cat. No.:** B1440835

[Get Quote](#)

An In-depth Technical Guide to [5-Methyl-2-[[phenylmethyl]amino]sulfonyl]phenyl]boronic Acid: Structure, Properties, and Therapeutic Potential

## Abstract

This technical guide provides a comprehensive analysis of [5-Methyl-2-[[phenylmethyl]amino]sulfonyl]phenyl]boronic acid, a specialized arylboronic acid with significant potential in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the individual contributions of the boronic acid moiety, the *N*-benzylsulfonamide group, and the specific substitution pattern on the phenyl ring. This guide outlines a plausible, multi-step synthetic pathway with detailed protocols, grounded in established organic chemistry principles. Furthermore, it explores the compound's physicochemical properties and delves into its mechanistic potential as a therapeutic agent, particularly as a serine protease inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this promising class of molecules.

## The Phenylboronic Acid Scaffold: A Foundation of Versatility

Phenylboronic acid and its derivatives represent a cornerstone of modern organic synthesis and medicinal chemistry.<sup>[1]</sup> The defining feature is the boronic acid group,  $-B(OH)_2$ , attached to a phenyl ring. The boron atom is  $sp^2$ -hybridized, possessing an empty p-orbital, which imparts it with the characteristics of a mild Lewis acid.<sup>[2]</sup> This electronic nature allows boronic acids to engage in a variety of crucial chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.<sup>[2][3]</sup>

In the context of drug discovery, boronic acids have garnered immense interest for several reasons<sup>[4]</sup>:

- Reversible Covalent Inhibition: They can form stable, yet reversible, covalent bonds with nucleophilic residues (like serine) in enzyme active sites.
- Bioisosterism: The boronic acid group can act as a bioisostere of the carboxylic acid group, a common motif in biologically active molecules.<sup>[4]</sup>
- Physicochemical Properties: They are generally stable, crystalline solids that are relatively easy to handle.<sup>[2][3]</sup>
- Clinical Success: The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validated boronic acids as a viable pharmacophore, spurring further research and development.<sup>[4][5]</sup>

## Structural Elucidation and Key Features

The structure of [5-Methyl-2-[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a sophisticated assembly of functional groups, each contributing to its overall chemical personality and potential biological activity.



[Click to download full resolution via product page](#)

Caption: 2D structure of the title compound.

- The Boronic Acid Moiety (-B(OH)<sub>2</sub>): This is the primary reactive center for potential enzymatic interactions. In aqueous solution, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The Lewis acidity of the boron atom is the key to its ability to accept a lone pair from a nucleophile, such as the hydroxyl group of a serine residue in a protease.
- The N-Benzylsulfonamide Group (-SO<sub>2</sub>NHCH<sub>2</sub>Ph): This group is critically important for two reasons. Firstly, it is a strong electron-withdrawing group. Its placement at the ortho position to the boronic acid significantly lowers the pKa of the boronic acid. While unsubstituted phenylboronic acid has a pKa of about 8.8, sulfonamide-substituted analogs can have pKa values closer to physiological pH (7.1-7.4).[7] This is crucial, as the more acidic nature facilitates the formation of the tetrahedral boronate species, which is often the more active

form for enzyme inhibition under biological conditions. Secondly, the benzyl group provides a large, hydrophobic substituent that can engage in specific interactions (e.g., van der Waals,  $\pi$ -stacking) within an enzyme's binding pocket, contributing to affinity and selectivity.

- The 5-Methyl Group (-CH<sub>3</sub>): This small alkyl group at the meta position relative to the sulfonamide provides steric bulk and modifies the electronic properties of the phenyl ring, which can fine-tune the molecule's binding affinity and pharmacokinetic profile.

## Physicochemical Properties

While specific experimental data for this exact molecule is not readily available, we can extrapolate its properties based on structurally similar compounds found in chemical databases.

| Property                | Estimated Value / Description                                                    | Rationale / Source Analog                                                                                                                                          |
|-------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula       | $C_{14}H_{16}BNO_4S$                                                             | Based on structural components.                                                                                                                                    |
| Molecular Weight        | 317.16 g/mol                                                                     | Calculated from the molecular formula.                                                                                                                             |
| Appearance              | White to off-white solid                                                         | Typical for crystalline phenylboronic acids. <a href="#">[2]</a>                                                                                                   |
| pKa                     | ~7.0 - 7.5                                                                       | The presence of a strong electron-withdrawing sulfonamide group significantly lowers the pKa from the baseline of ~8.8 for phenylboronic acid. <a href="#">[7]</a> |
| Solubility              | Soluble in polar organic solvents (DMSO, MeOH, THF); sparingly soluble in water. | General property of substituted phenylboronic acids. <a href="#">[2]</a>                                                                                           |
| Hydrogen Bond Donors    | 3 (two from $-B(OH)_2$ , one from $-NH-$ )                                       | Based on structure; similar to analogs like $C_7H_9BFNO_2$ <a href="#">[8]</a> .                                                                                   |
| Hydrogen Bond Acceptors | 4 (four from $-SO_2$ and $-B(OH)_2$ )                                            | Based on structure; similar to analogs like $C_7H_9BFNO_2S$ <a href="#">[9]</a> .                                                                                  |

## Proposed Synthetic Pathway

The synthesis of this molecule can be logically achieved through a multi-step process starting from a commercially available precursor. The key transformations are the formation of the sulfonamide bond and the introduction of the boronic acid group.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the title compound.

## Experimental Protocol (Hypothetical)

### Step 3: Synthesis of N-Benzyl-2-bromo-4-methylbenzenesulfonamide

- In a round-bottom flask under an inert atmosphere ( $N_2$ ), dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
- Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with 1M HCl (aq) and transfer to a separatory funnel.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
  - Causality: Pyridine acts as a base to neutralize the HCl byproduct of the amidation reaction, driving the reaction forward. The aqueous workup removes excess pyridine and other water-soluble impurities.

### Step 4: Synthesis of [5-Methyl-2-[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid

- In a flame-dried, three-neck flask under a strict inert atmosphere (Argon), dissolve N-benzyl-2-bromo-4-methylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.
- To the resulting aryllithium species, add triisopropyl borate ( $B(O^iPr)_3$ , 1.5 eq) dropwise, again maintaining the low temperature.

- After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction to 0°C and carefully quench by adding 2M HCl (aq) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the crude boronic acid. Purification can be achieved by recrystallization.
  - Causality: This is a classic lithium-halogen exchange followed by borylation.[7] Anhydrous and inert conditions are absolutely critical as both n-BuLi and the intermediate aryllithium are extremely reactive towards water and oxygen. The low temperature (-78°C) is required to prevent side reactions. The final acidic hydrolysis step is necessary to convert the triisopropyl boronate ester intermediate into the desired boronic acid.[3]

## Mechanistic Insights and Applications in Drug Discovery

The primary therapeutic hypothesis for this molecule is its function as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.

## Mechanism of Serine Protease Inhibition

The mechanism involves the boronic acid acting as a transition-state analog.

- Initial Binding: The inhibitor docks into the enzyme's active site. The N-benzylsulfonamide and methylphenyl groups engage with the S1, S2, etc. specificity pockets of the protease through hydrophobic and other non-covalent interactions.
- Nucleophilic Attack: The catalytic serine's hydroxyl group (-CH<sub>2</sub>OH) in the active site performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.
- Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, tetrahedral boronate species, which is covalently bonded to the serine residue. This complex mimics the tetrahedral intermediate of peptide bond hydrolysis, but is significantly more stable,

effectively "trapping" the enzyme in an inactive state. The reaction is reversible, a desirable property for many drug applications.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of serine protease inhibition.

The design of our title compound is well-suited for this role. The sulfonamide group lowers the pKa, increasing the concentration of the reactive tetrahedral boronate at physiological pH, while the benzyl and methyl groups serve as "specificity elements" to target particular proteases.

## Conclusion

[5-Methyl-2-[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a rationally designed molecule that leverages the unique chemical properties of the boronic acid functional group. Its structure, featuring a pKa-lowering sulfonamide and specificity-conferring substituents, makes it a compelling candidate for investigation as a serine protease inhibitor. The synthetic pathways to access this compound are well-established in the literature for related analogs. This guide

provides a foundational understanding of its structure, synthesis, and mechanistic potential, offering a strong starting point for further research and development in medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid: Synthesis, reactions \_ Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [5-Fluoro-2-(methylamino)phenyl]boronic acid | C7H9BFNO2 | CID 125469691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[5-Methyl-2-[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440835#5-methyl-2-phenylmethyl-amino-sulfonyl-phenyl-boronic-acid-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)